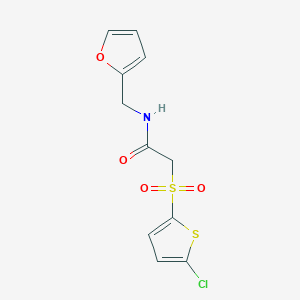![molecular formula C10H8ClNO2S B2535535 5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 85002-48-8](/img/structure/B2535535.png)
5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, also known as Dithizone, is a chemical compound that belongs to the thiazolidine family. It is a yellow to brown crystalline powder that is soluble in organic solvents, including chloroform, benzene, and ethanol. Dithizone is commonly used in scientific research as a chelating agent and a colorimetric reagent for the detection of heavy metals.
Wirkmechanismus
5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione forms stable complexes with heavy metal ions through the formation of a five-membered chelate ring. The resulting complex is highly colored and can be easily detected using spectrophotometric methods. The selectivity of this compound for heavy metals is due to the presence of the thiazolidine ring, which has a high affinity for these ions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans. However, it has been shown to have toxic effects on some aquatic organisms, including fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione in lab experiments include its high selectivity for heavy metals, its ability to form stable complexes with these metals, and its ease of detection using spectrophotometric methods. However, this compound has some limitations, including its limited solubility in water and its potential toxicity to aquatic organisms.
Zukünftige Richtungen
There are several future directions for the use of 5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione in scientific research. One potential application is in the development of new methods for the detection and quantification of heavy metals in complex samples, such as biological tissues and environmental samples. Another potential direction is the modification of this compound to improve its solubility and reduce its toxicity. Finally, this compound could be used in the development of new therapeutics for the treatment of heavy metal poisoning.
Synthesemethoden
The synthesis of 5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with benzaldehyde in the presence of sodium ethoxide. The resulting product is then treated with chloroform and hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione has been widely used in scientific research for its ability to selectively chelate heavy metal ions, such as zinc, mercury, and cadmium. It is commonly used in analytical chemistry for the detection and quantification of these metals in various samples, including biological fluids, environmental samples, and industrial waste.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLZVLVSYYQUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2535460.png)

![butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2535466.png)
![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)
![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)